3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The presence of the furan and naphthalene moieties suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.
This compound belongs to the class of heterocyclic compounds, specifically those containing both furan and pyridazine rings. It is further classified as a sulfonamide derivative due to the presence of the naphthalenesulfonyl group attached to the piperazine ring.
The synthesis of 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine can be achieved through several synthetic pathways. One common method involves the coupling of furan derivatives with pyridazine intermediates, followed by the introduction of the naphthalenesulfonyl group through nucleophilic substitution reactions.
The molecular formula of 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine is C20H20N4O3S. The structure consists of:
The compound has a molecular weight of approximately 396.5 g/mol . Its structural representation can be derived from its SMILES notation: O=S(=O)(C=Cc1ccccc1)N1CCN(c2ccc(-c3ccco3)nn2)CC1 .
The compound is likely to undergo various chemical reactions typical for heterocycles, including:
Reactions involving this compound must be carefully controlled to prevent unwanted side reactions, especially given the presence of multiple reactive sites within its structure.
The mechanism of action for 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine is not fully elucidated but may involve:
While specific physical properties such as melting point and boiling point are not readily available, the compound is expected to exhibit:
Key chemical properties include:
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine holds potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1